(2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
(2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a Schiff base, which is then cyclized to produce the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
(2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial cells. The compound may also interact with cellular pathways involved in inflammation and cancer, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
What sets (2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one apart from similar compounds is its unique thiazolidinone ring structure, which imparts distinct chemical and biological properties. This structure allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H12N2OS |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H12N2OS/c1-8-3-5-9(6-4-8)12-11-13(2)10(14)7-15-11/h3-6H,7H2,1-2H3 |
InChI Key |
QDZCWKXNZOSMKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)CS2)C |
Origin of Product |
United States |
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